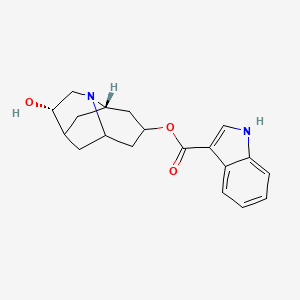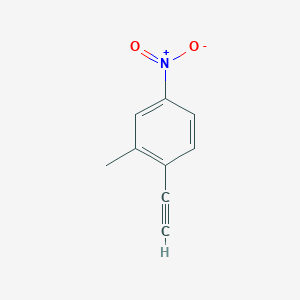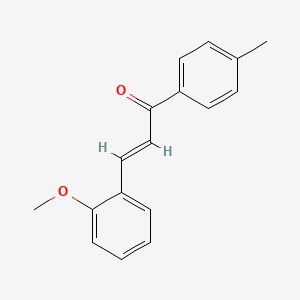
Pentadec-14-en-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Pentadec-14-en-1-ol serves as an intermediate in the synthesis of various complex molecules. It has been used in the synthesis of cyclopentadecanone and rac-muscone, both of which have applications in the fragrance industry (Karpf & Dreiding, 1976). Additionally, it has been employed in asymmetric routes to synthesize aculeatins F and epi-F, important in insect pheromone research (Harbindu et al., 2013).
Application in Natural Product Chemistry
This compound plays a significant role in natural product chemistry. It has been involved in the 1,3-Dipolar Cycloaddition Reaction for synthesizing azasugar analogues of showdomycine (Koszytkowska-Stawin′ska & Sas, 1998), and in studies focused on the fragmentation and detection of autoxidation products of related compounds in Arctic sediments (Rontani et al., 2020).
Insect Pheromone Research
This compound is crucial in the field of entomology, particularly in insect pheromone research. It is used as a precursor for synthesizing pheromones of insects, significantly impacting studies on insect behavior and control (Odinokov et al., 1990).
Analytical Chemistry Applications
This compound is also important in analytical chemistry, particularly in studies involving mass spectrometry and NMR spectroscopy. Its derivatives have been used to study the effect of homologation on chemical shifts in NMR spectra (Seth & Bhaduri, 1985).
Role in Organic Synthesis
It's been used in the organic synthesis of various compounds, such as mosquito larvicidal butenolides and other complex molecules (Jiang et al., 2010).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The compound 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols, resulting from 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5-ene, is a useful tracer of HBI autoxidation in sediments .
Action Environment
The action, efficacy, and stability of Pentadec-14-en-1-ol can be influenced by environmental factors. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability
Biochemische Analyse
Biochemical Properties
Pentadec-14-en-1-ol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of this compound to its corresponding aldehyde. This interaction is crucial for the metabolism and detoxification of the compound. Additionally, this compound can interact with fatty acid-binding proteins, which facilitate its transport within cells and tissues .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation and energy homeostasis . This modulation can lead to changes in cellular metabolism, promoting the utilization of fatty acids as an energy source.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to alcohol dehydrogenase, facilitating its conversion to the corresponding aldehyde. This binding interaction is essential for the compound’s metabolism and detoxification. Additionally, this compound can activate PPARs by binding to their ligand-binding domains, leading to conformational changes that promote the recruitment of co-regulators and the transcription of target genes . This activation results in the modulation of gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form its corresponding aldehyde over time. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in lipid metabolism and gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been observed to promote lipid metabolism and energy homeostasis without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress . These dosage-dependent effects underscore the importance of determining the appropriate dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It can be oxidized by alcohol dehydrogenase to form its corresponding aldehyde, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid. This metabolic pathway is crucial for the detoxification and elimination of this compound from the body . Additionally, the compound can interact with fatty acid-binding proteins, facilitating its transport and distribution within cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins. Fatty acid-binding proteins play a key role in facilitating the intracellular transport of this compound, ensuring its proper localization and accumulation . This transport mechanism is essential for the compound’s biological activity and its ability to exert its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in lipid metabolism. Additionally, this compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s role in regulating cellular processes and maintaining cellular homeostasis.
Eigenschaften
IUPAC Name |
pentadec-14-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGFMOPNSNODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




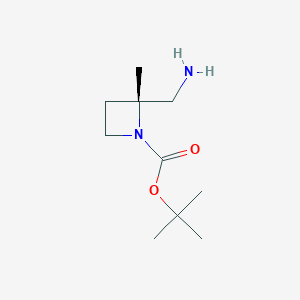
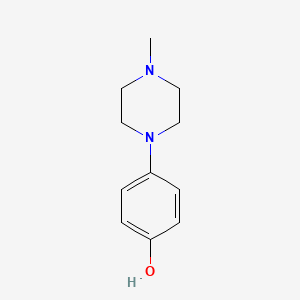


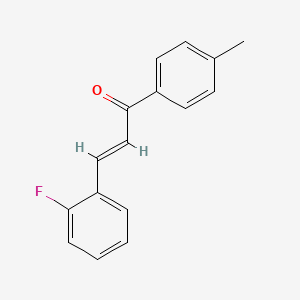
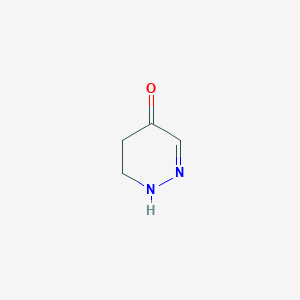
![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)
